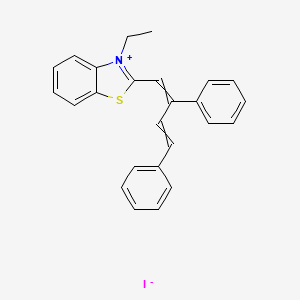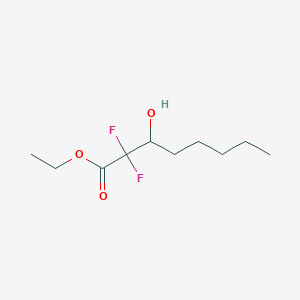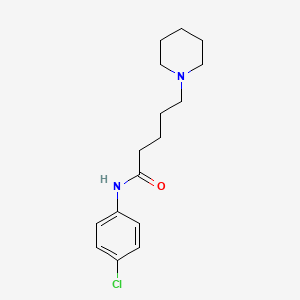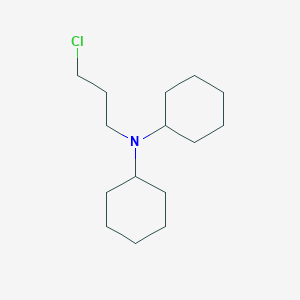![molecular formula C8H11N3S B14346397 3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine CAS No. 95209-13-5](/img/structure/B14346397.png)
3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a tetrahydropyridine ring The presence of a methylsulfanyl group at the 3-position adds to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as crystallization or chromatography, are optimized to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated, nitrated pyridazine derivatives.
Aplicaciones Científicas De Investigación
3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential therapeutic effects.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activities.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: A simpler analog without the tetrahydropyridine ring.
Pyridazinone: Contains a keto group at the 3-position instead of a methylsulfanyl group.
Uniqueness
3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine is unique due to the presence of both the methylsulfanyl group and the fused ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
95209-13-5 |
|---|---|
Fórmula molecular |
C8H11N3S |
Peso molecular |
181.26 g/mol |
Nombre IUPAC |
3-methylsulfanyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine |
InChI |
InChI=1S/C8H11N3S/c1-12-7-5-6-3-2-4-9-8(6)11-10-7/h5H,2-4H2,1H3,(H,9,11) |
Clave InChI |
QSCDNGTYBWSKRD-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN=C2C(=C1)CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol](/img/structure/B14346342.png)
![5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile](/img/structure/B14346343.png)
![4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14346351.png)





